molecular formula C11H16ClNO B1421202 N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride CAS No. 92146-71-9

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride

Cat. No. B1421202
CAS RN: 92146-71-9
M. Wt: 213.7 g/mol
InChI Key: WJOUGRRZVNMMON-UHFFFAOYSA-N
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Description

The LINS01 series, which includes 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine derivatives, are synthetic compounds designed as histaminergic receptor (H3R) ligands . They are also dopaminergic receptor ligands, mainly D2R and D3R . These compounds have been studied for their neurotoxicity and their potential protective effects on a cocaine model of dopamine-induced neurotoxicity .


Molecular Structure Analysis

The Inchi Code for “2,3-dihydro-1-benzofuran-2-yl-N-methylmethanamine hydrochloride” is 1S/C10H13NO.ClH/c1-11-7-9-6-8-4-2-3-5-10(8)12-9;/h2-5,9,11H,6-7H2,1H3;1H . This can be used to generate the molecular structure.

Scientific Research Applications

1. Neurotoxicity Assessment and Protective Effect on Cocaine-Induced Neurotoxicity

  • Summary of Application : The LINS01 compounds were evaluated for their neurotoxicity and their protective potential on a cocaine model of dopamine-induced neurotoxicity using SH-SY5Y cell line culture .
  • Methods of Application : Neurotoxicity was assessed using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), lactate dehydrogenase (LDH), and automated cell counting with fluorescent dyes (acridyl orange and propidium iodide) assays . Concentration-response curves (CRCs) were performed for all LINS compounds and cocaine using MTT assay .
  • Results or Outcomes : The results show that LINS series did not decrease cell viability after 48h of exposure—except for 100 µM LINS01018, which was discontinued from the study . When incubated with 2.5 mM cocaine (lethal concentration 50) for 48h, 10 µM of each LINS compound, metoclopramide (D2R antagonist) and haloperidol (D2R/D3R antagonist), ameliorated cocaine-induced neurotoxicity .

2. Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential

  • Summary of Application : The LINS01 series of molecules were synthesized and evaluated as H3R and H4R ligands . They were found to have potential applications as anti-inflammatory agents .
  • Methods of Application : The compounds were evaluated for their affinity for H3R and H4R using in vitro assays . Their functional activity was assessed using BRET assays to assess the functional activity of Gi1 coupling .
  • Results or Outcomes : The N-allyl-substituted compound LINS01004 bears the highest affinity for H3R (pKi 6.40), while the chlorinated compound LINS01007 has moderate affinity for H4R (pKi 6.06) . All compounds have no intrinsic activity and act as antagonists of these receptors .

Future Directions

The LINS01 compounds, including similar compounds to “N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride”, show promise in preventing cocaine-induced neurotoxicity . This suggests potential future directions for research and development in this area.

properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-12-8-10-7-9-5-3-4-6-11(9)13-10;/h3-6,10,12H,2,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOUGRRZVNMMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CC2=CC=CC=C2O1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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